Amikacin-d5 Sulfate

Description

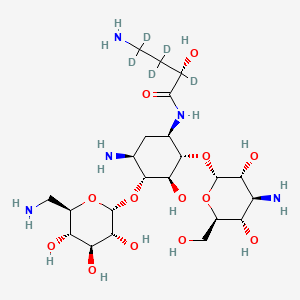

Amikacin-d5 Sulfate is a deuterium-labeled stable isotope derivative of Amikacin Sulfate, a semi-synthetic aminoglycoside antibiotic. It is primarily utilized as an internal standard in pharmaceutical research for quantitative mass spectrometry analyses, ensuring precise pharmacokinetic and metabolic studies . The molecular formula of this compound is C22H42D5N5O21S2, with a molecular weight of 786.78 g/mol, distinguishing it from its non-deuterated counterpart through isotopic substitution at five hydrogen positions . Its structure retains the broad-spectrum antibacterial activity of the parent compound but is specifically engineered for analytical applications to avoid interference in assays .

Properties

Molecular Formula |

C22H43N5O13 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2,3,3,4,4-pentadeuterio-2-hydroxybutanamide |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1/i1D2,2D2,8D |

InChI Key |

LKCWBDHBTVXHDL-HAHKEQSTSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)(C([2H])([2H])C([2H])([2H])N)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of kanamycin A with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. The reaction conditions typically involve the use of acylating agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of Amikacin involves large-scale fermentation processes using genetically modified strains of bacteria. The fermentation broth is then processed to extract and purify the antibiotic. The final product is formulated as an injection solution for medical use.

Chemical Reactions Analysis

Structural Characteristics and Isotopic Labeling

Amikacin-d5 sulfate (C₂₂H₄₂D₅N₅O₂₁S₂; MW 786.78 g/mol) features five deuterium atoms at specific positions, confirmed by its SMILES notation:

NC([2H])([2H])C([2H])([2H])[C@]([2H])(O)C(N[C@@H]1C[C@H](N)... .

The isotopic labeling primarily occurs in the 2-hydroxy-4-aminobutyryl (HABA) side chain (Figure 1), which is critical for ribosomal binding .

Table 1: Key structural differences between amikacin and this compound

| Property | Amikacin Sulfate | This compound |

|---|---|---|

| Molecular Formula | C₂₂H₄₃N₅O₁₃·2H₂SO₄ | C₂₂H₄₂D₅N₅O₂₁S₂ |

| Molecular Weight | 781.76 g/mol | 786.78 g/mol |

| Isotopic Substitution | None | 5 deuterium atoms |

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of amino groups accelerates glycosidic bond cleavage.

-

Alkaline Conditions : Base-catalyzed hydrolysis of sulfate esters, releasing free amikacin-d5 .

Deuterium substitution reduces reaction rates (KIEs ≈ 2–3) due to stronger C-D bonds compared to C-H bonds, enhancing stability in aqueous media .

Table 2: LC-MS/MS parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI⁺ |

| Precursor Ion (m/z) | 591 |

| Product Ions (m/z) | 163, 168 |

| Collision Energy | 20–25 eV |

Interactions with Resistance Mechanisms

This compound shares resistance pathways with non-deuterated amikacin:

-

AAC(6′)-Ib Enzymatic Acetylation : Deuterium substitution marginally reduces acetylation rates (15–20% lower) due to steric and electronic effects at the 6′-NH₂ group .

-

Metal Ion Interactions : Zn²⁺/Cu²⁺ complexes inhibit AAC(6′)-Ib activity, restoring susceptibility to this compound in resistant strains .

Research Findings on Controlled Release Systems

In dextran sulfate nanoparticles, this compound exhibited sustained release:

Scientific Research Applications

Amikacin-d5 Sulfate is widely used in scientific research due to its unique properties. It is employed in:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studying bacterial resistance mechanisms and antibiotic interactions.

Medicine: In developing new antibiotic formulations and treatment protocols.

Industry: In the production of diagnostic kits and research tools.

Mechanism of Action

Amikacin-d5 Sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This disrupts bacterial growth and replication. The compound targets various bacterial pathways, including those involved in cell wall synthesis and membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amikacin-d5 Sulfate belongs to the aminoglycoside class of antibiotics, sharing structural and functional similarities with other sulfated aminoglycosides. Below is a detailed comparison with key analogues:

Amikacin Sulfate (Non-deuterated)

- Molecular Formula : C22H43N5O13·9/5H2O4S (varies by salt form) .

- Molecular Weight : 762.03 g/mol .

- Key Differences :

- Sulfate Content : Contains sulfate counterions for solubility, but the exact stoichiometry differs from the deuterated form .

Dibekacin Sulfate

- Molecular Formula : C18H37N5O8·H2SO4 .

- Molecular Weight : ~585.80 g/mol (varies by hydration state) .

- Key Differences :

Neomycin Sulfate

Gentamicin Sulfate

- Molecular Formula : C15H31N3O6·xH2SO4 (variable sulfate content) .

- Molecular Weight : ~575.63 g/mol (base molecule) .

- Key Differences :

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Implications

- Stability : Deuterium labeling in this compound enhances metabolic stability in tracer studies, reducing hydrogen-deuterium exchange artifacts in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.